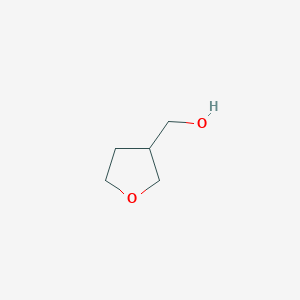

(Tetrahydrofuran-3-yl)methanol

説明

特性

IUPAC Name |

oxolan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935903 | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-61-1 | |

| Record name | (+-)-Tetrahydro-3-furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-furanmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Tetrahydrofuran-3-yl)methanol CAS number and properties

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's properties, safety and handling protocols, and relevant experimental procedures.

Core Properties and Identification

This compound, also known by its synonyms Tetrahydro-3-furanylmethanol and (Oxolan-3-yl)methanol, is a colorless to light yellow clear liquid. Its unique structural characteristics make it a valuable building block in various synthetic applications.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [1] |

| Appearance | Colorless to Light yellow clear liquid |

| Purity | >98.0% (by GC) |

| Boiling Point | 76-77 °C at 4 mmHg[1] |

| Density | 1.061 g/cm³[1] |

| Flash Point | 98 °C[1] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and adherence to precautionary measures is mandatory.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Signal Word: Warning[1]

Precautionary Statements

A summary of the key precautionary statements for handling this compound is provided below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

It is important to note that, like its parent compound tetrahydrofuran, this chemical may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[3][4][5] Containers should be dated upon opening and tested for peroxides before use, particularly before distillation.[3]

Experimental Protocols

This section details relevant experimental procedures for the synthesis and analysis of this compound and its related compounds.

Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol

A patented method describes the synthesis of the S-(+) enantiomer of this compound. This process involves chiral resolution and configuration inversion.[6]

Methodology:

-

Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent. The molar ratio of the acid to thionyl chloride is between 1:1 and 1:2. The mixture is stirred under reflux for 2-6 hours to yield D-(+)-10-camphorsulfonyl chloride.[6]

-

Diastereomeric Ester Formation: The resulting D-(+)-10-camphorsulfonyl chloride is reacted with racemic (±)-(Tetrahydrofuran-3-yl)methanol to form tetrahydrofuran-3-methyl camphor sulfonate.[6]

-

Crystallization and Inversion: The diastereomeric ester mixture is allowed to stand and crystallize. During this process, a configuration inversion occurs, leading to the crystallization of a single configuration of tetrahydrofuran-3-methyl camphor sulfonate.[6]

-

Dissociation: The isolated single-configuration crystal is then treated with a dissociation agent to release the final product, S-(+)-(Tetrahydrofuran-3-yl)methanol.[6]

This method is notable for achieving a high yield by avoiding the typical 50% theoretical limit of classical chiral resolution.[6]

Analytical Method: Gas Chromatography

The analysis of solutions containing tetrahydrofuran derivatives can be effectively performed using gas chromatography (GC) with a flame ionization detector (FID).[7][8]

Methodology:

-

Sample Preparation: Prepare a standard of known concentration. Samples to be analyzed should be diluted with a suitable solvent (e.g., toluene) to a known volume.[7]

-

GC System: A gas chromatograph equipped with an FID is used. A suitable column, such as a stainless steel tube packed with 80/100 mesh Chromosorb 102, can be employed.[7]

-

Operating Conditions:

-

Injector Temperature: 150 °C

-

Column Oven Temperature: 210 °C

-

Detector Temperature: 220 °C

-

Carrier Gas (Helium) Flow: 0.5 µm³/s

-

Hydrogen Flow: 0.83 µm³/s

-

Air Flow: 5.0 µm³/s[7]

-

-

Analysis: Inject the prepared standard and sample solutions into the GC. The concentration of this compound in the samples can be determined by comparing the peak areas with that of the standard.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a tetrahydrofuran ring, allows for a wide range of chemical transformations. It is a building block for more complex molecules, which may have applications in pharmaceuticals and materials science. While no specific signaling pathways involving this molecule have been detailed in the reviewed literature, its structural motif is present in numerous biologically active compounds, making it a molecule of interest for synthetic and medicinal chemists.

References

- 1. This compound [oakwoodchemical.com]

- 2. buy Tetrahydro-3-furanmethanol cas 15833-61-1 suppliers [tocopharm.com]

- 3. fishersci.com [fishersci.com]

- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

(Tetrahydrofuran-3-yl)methanol chemical structure and IUPAC name

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Nomenclature

This compound is a heterocyclic alcohol. Its structure consists of a saturated five-membered ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group.

Chemical Structure:

-

IUPAC Name: this compound

-

Synonyms: Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, (Oxolan-3-yl)methanol[1]

-

CAS Number: 15833-61-1[2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Unit | Source |

| Molecular Formula | C₅H₁₀O₂ | [2] | |

| Molecular Weight | 102.13 | g/mol | |

| Boiling Point | 448.21 | K | Joback Method |

| Boiling Point | 349.70 (at 0.50 kPa) | K | NIST Webbook |

| Melting Point | 244.40 | K | Joback Method |

| Critical Temperature | 637.66 | K | Joback Method |

| Critical Pressure | 4856.20 | kPa | Joback Method |

| Critical Volume | 0.296 | m³/kmol | Joback Method |

| Heat of Formation (Ideal Gas) | -370.28 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation | -195.17 | kJ/mol | Joback Method |

| Heat of Fusion | 14.71 | kJ/mol | Joback Method |

| Heat of Vaporization | 48.17 | kJ/mol | Joback Method |

| McGowan Volume | 82.190 | ml/mol | McGowan Method |

| LogP (Octanol-Water Partition) | 0.015 | Crippen Method | |

| Water Solubility (log10ws) | 0.08 | Crippen Method |

Experimental Protocols: Synthesis of this compound

Two prominent methods for the synthesis of this compound are detailed below. The first is a direct two-step reduction, and the second is a method for obtaining a specific enantiomer.

Synthesis via Reduction of 3-Furfural or 3-Furancarboxylic Acid

This method involves a two-step reduction process. First, the aldehyde or carboxylic acid group of the furan precursor is reduced to an alcohol. Subsequently, the furan ring is hydrogenated to the tetrahydrofuran ring.[3]

Step 1: Reduction of the Functional Group

-

Materials: 3-Furfural or 3-Furancarboxylic Acid, Sodium Borohydride (reductive agent), a catalyst (e.g., Zirconium tetrachloride, Zinc chloride, or Iodine), and a solvent (e.g., Tetrahydrofuran (THF), ethanol, or methanol).

-

Procedure:

-

The chosen starting material (3-furfural or 3-furancarboxylic acid) is dissolved in the selected solvent.

-

The catalyst is added to the solution.

-

Sodium borohydride is gradually added as the reducing agent.

-

The reaction mixture is stirred for 3-6 hours under mild conditions until the aldehyde or carboxyl group is fully converted to a hydroxymethyl group, yielding 3-furanmethanol.

-

Step 2: Hydrogenation of the Furan Ring

-

Materials: 3-Furanmethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

The 3-furanmethanol obtained from the first step is placed in a high-pressure autoclave.

-

The Pd/C catalyst is added.

-

The autoclave is sealed and purged with nitrogen before introducing hydrogen gas to a pressure of 3 MPa.

-

The reaction is heated to 140°C and stirred for 4 hours.

-

After cooling and venting the hydrogen, the catalyst is filtered off.

-

The resulting solution is purified by distillation to yield this compound.[3]

-

Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol via Chiral Resolution

This protocol describes the synthesis of the enantiomerically pure S-(+) form from a racemic mixture of (±)-(Tetrahydrofuran-3-yl)methanol.[4]

-

Materials: (±)-(Tetrahydrofuran-3-yl)methanol, D-(+)-10-camphorsulfonic acid, Thionyl chloride, Triethylamine, and an organic solvent.

-

Procedure:

-

Preparation of the Chiral Resolving Agent: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux for 2-6 hours to produce D-(+)-10-camphorsulfonyl chloride.

-

Diastereomeric Ester Formation: The racemic (±)-(Tetrahydrofuran-3-yl)methanol is reacted with the prepared D-(+)-10-camphorsulfonyl chloride and triethylamine in an organic solvent. The mixture is stirred at 25°C for 2-24 hours to form the diastereomeric tetrahydrofuran-3-methyl camphorsulfonate esters.

-

Crystallization: The resulting ester mixture is purified, and upon standing for 24-120 hours, one of the diastereomers selectively crystallizes.

-

Dissociation: The isolated crystalline diastereomer is treated with a dissociation agent to cleave the ester bond, yielding the enantiomerically pure S-(+)-(Tetrahydrofuran-3-yl)methanol.[4]

-

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing this compound from 3-Furfural, as described in protocol 3.1.

Caption: Synthesis of this compound from 3-Furfural.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of various pharmaceutical compounds.

-

Antiviral Agents: This compound is a crucial precursor in the synthesis of several antiviral drugs. For instance, it is used in the production of Penciclovir, a medication for treating herpes virus infections.[5]

-

Scaffold in Bioactive Molecules: The tetrahydrofuran ring is a common structural motif found in a wide range of biologically active natural products.[6] These molecules exhibit diverse therapeutic properties, including anticancer, antimicrobial, and antifungal activities.[7] The presence of the tetrahydrofuran moiety in compounds like the annonaceous acetogenins is associated with potent anticancer effects.[7]

-

HIV Protease Inhibitors: The tetrahydrofuran ring has been identified as a potent ligand in the design of HIV protease inhibitors. For example, the 3-(S)-tetrahydrofuranyl urethane moiety is a key component in the structure of Amprenavir, an anti-HIV drug.[8]

The utility of this compound in providing access to these complex and therapeutically important molecules underscores its importance in the field of drug development.

References

- 1. This compound | 15833-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [oakwoodchemical.com]

- 3. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]

- 4. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(Tetrahydrofuran-3-yl)methanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the chemical properties, synthesis, and analysis of (Tetrahydrofuran-3-yl)methanol, a key intermediate in various chemical syntheses.

Core Molecular Data

This compound is a heterocyclic organic compound valued for its role as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][2][3] |

| CAS Number | 15833-61-1 | [1][2] |

| MDL Number | MFCD00075198 | [1][2] |

Synthesis Protocol: Enantioselective Synthesis of S-(+)-Tetrahydrofuran-3-methanol

A method for the synthesis of the S-(+) enantiomer of this compound involves a resolution process using a chiral resolving agent, D-(+)-10-camphorsulfonic acid.[1] The general workflow is outlined below.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for S-(+)-Tetrahydrofuran-3-methanol.

Methodology:

-

Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux conditions for 2 to 6 hours.[1] The molar ratio of the camphorsulfonic acid to thionyl chloride is typically between 1:1 and 1:2.

-

Esterification: The resulting D-(+)-10-camphorsulfonyl chloride is then reacted with racemic (+/-)-(Tetrahydrofuran-3-yl)methanol to form the diastereomeric ester, tetrahydrofuran-3-methyl camphor sulfonate.[1]

-

Crystallization and Resolution: The diastereomeric mixture is allowed to stand, leading to the crystallization of a single configuration of the tetrahydrofuran-3-methyl camphor sulfonate due to configuration inversion during the process.[1]

-

Dissociation: The isolated crystal of the single diastereomer is then treated with a dissociation agent to yield the target enantiomer, S-(+)-Tetrahydrofuran-3-methanol.[1] The product can be purified via column chromatography.

Analytical Protocol: Quantification by Gas Chromatography

The quantification of tetrahydrofuran and its derivatives in solution can be achieved using gas chromatography (GC) coupled with a flame ionization detector (FID). A common method involves headspace solid-phase microextraction (SPME) for sample introduction.

Logical Flow for GC Analysis

Caption: Workflow for GC-FID analysis of Tetrahydrofuran.

Methodology:

-

Sample Preparation: Samples containing this compound are prepared, often by dilution in a suitable solvent. For analysis of residues, a standard addition method or an external standard calibration curve can be utilized.[3]

-

Headspace SPME: An automated headspace solid-phase microextraction is employed for sample extraction. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[3] Optimized extraction conditions are determined using standards.

-

Gas Chromatography: The extracted analytes are desorbed from the SPME fiber in the heated injection port of the gas chromatograph and separated on a suitable column. A flame ionization detector (FID) is used for detection.[3]

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

References

- 1. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of tetrahydrofuran and methanol in distillation residue samples by automated headspace solid-phase microextraction-gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Tetrahydrofuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Tetrahydrofuran-3-yl)methanol. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, drug development, and organic synthesis in the structural elucidation and characterization of this compound. This document outlines predicted spectral data, details experimental protocols for acquiring such data, and provides visualizations of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms to provide a reliable reference for spectral assignment. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on -OH | ~1.6 - 2.5 | Singlet (broad) | - | 1H |

| H on C2 (axial) | 3.85 | dd | 8.5, 6.0 | 1H |

| H on C2 (equatorial) | 3.75 | dd | 8.5, 7.5 | 1H |

| H on C5 (axial) | 3.70 | ddd | 9.0, 7.0, 5.0 | 1H |

| H on C5 (equatorial) | 3.60 | ddd | 9.0, 6.5, 4.5 | 1H |

| H on C6 (a) | 3.55 | dd | 10.5, 5.0 | 1H |

| H on C6 (b) | 3.45 | dd | 10.5, 7.0 | 1H |

| H on C3 | 2.50 | m | - | 1H |

| H on C4 (axial) | 2.05 | m | - | 1H |

| H on C4 (equatorial) | 1.70 | m | - | 1H |

Predicted ¹³C NMR Data

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C2 | 72.5 |

| C5 | 68.0 |

| C6 | 65.0 |

| C3 | 42.0 |

| C4 | 30.0 |

Experimental Protocols for NMR Spectroscopy

The following section details the standard operating procedures for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

For routine ¹H and ¹³C NMR analysis of small molecules (molecular weight < 1000 g/mol ), the following sample preparation protocol is recommended:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other common solvents include DMSO-d₆, Acetone-d₆, and D₂O.

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the filling height is sufficient for the instrument's detector, typically around 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference.

-

Filtration (If Necessary): If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are often required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K (25 °C).

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure with proton and carbon numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Chemical structure and atom numbering of this compound.

Caption: General experimental workflow for NMR analysis.

Spectroscopic Analysis of (Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data pertinent to the characterization of (Tetrahydrofuran-3-yl)methanol. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for data acquisition. This guide serves as a practical resource for the identification, characterization, and quality control of this compound and structurally related compounds in a research and drug development context.

Introduction to Spectroscopic Characterization

This compound is a small organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary alcohol functional group. The unique structural attributes of this compound necessitate robust analytical techniques for unambiguous identification and purity assessment. FT-IR spectroscopy provides critical information about the functional groups present, while mass spectrometry elucidates the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.

FT-IR Spectroscopy Data

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The infrared spectrum is generated by the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of chemical bonds.

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound. These values are based on the known absorption ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 (broad) | O-H stretch | Alcohol | Strong |

| ~2950-2850 | C-H stretch | Alkane (CH₂) | Strong |

| ~1100-1000 | C-O stretch | Ether & Primary Alcohol | Strong |

| ~1465 | C-H bend | Alkane (CH₂) | Medium |

Experimental Protocol for FT-IR Analysis

A common and effective method for obtaining an FT-IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1][2]

Instrumentation:

-

Fourier Transform Infrared Spectrometer (e.g., JASCO FT/IR-4600, Nicolet Avatar FTIR Spectrometer).[2][3]

-

ATR accessory with a suitable crystal (e.g., diamond or ZnSe).[1]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[1]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[2]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The data is collected over a wavenumber range of 4000 to 400 cm⁻¹.[3][4]

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[4]

Mass Spectrometry Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5] It is an essential tool for determining the molecular weight and elemental composition of a compound.[6][7]

Expected Mass Spectrometry Data

| m/z Value | Proposed Fragment Ion | Description |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M-H]⁺ | Loss of a hydrogen atom |

| 85 | [M-OH]⁺ | Loss of the hydroxyl radical |

| 71 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common aliphatic or oxygen-containing fragments |

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for analyzing a small molecule like this compound using GC-MS.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Data Interpretation and Logical Workflow

The combination of FT-IR and mass spectrometry data provides a high degree of confidence in the structural elucidation of this compound. The logical workflow for this characterization is depicted below.

Caption: Experimental workflow for spectroscopic analysis.

The following diagram illustrates the logical relationship between the observed spectral features and the confirmed chemical structure.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. jasco-global.com [jasco-global.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. rsc.org [rsc.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Solubility Profile of (Tetrahydrofuran-3-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (Tetrahydrofuran-3-yl)methanol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on fundamental chemical principles, including molecular polarity and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the precise solubility of this compound in a laboratory setting. This protocol is designed to enable researchers to generate reliable and reproducible quantitative data tailored to their specific experimental conditions. The guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.

Introduction

This compound is a heterocyclic organic compound with a molecular structure that imparts a unique set of physicochemical properties. Its tetrahydrofuran ring provides a degree of nonpolar character, while the hydroxylmethyl group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature suggests a broad range of solubility in various organic solvents, a critical parameter in numerous applications, including chemical synthesis, formulation development, and purification processes. Understanding the solubility of this compound is paramount for its effective utilization in research and industrial settings.

Qualitative Solubility of this compound

In the absence of specific quantitative data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of this compound. The molecule's polarity, due to the ether and hydroxyl functional groups, suggests good solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both molecules. |

| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding capabilities lead to high miscibility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds from the hydroxyl group of the solute. |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Acetone | Soluble | Moderate polarity and ability to accept hydrogen bonds. | |

| Ethyl Acetate | Soluble | Moderate polarity allows for favorable dipole-dipole interactions. | |

| Acetonitrile | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Nonpolar | Toluene | Partially Soluble | The aromatic ring of toluene can induce some dipole interactions, but the overall nonpolar character limits solubility. |

| Hexane | Insoluble | The nonpolar nature of hexane results in weak intermolecular forces with the polar solute. | |

| Halogenated | Dichloromethane | Soluble | The polarity of the C-Cl bonds allows for effective solvation of the polar solute. |

| Chloroform | Soluble | Similar to dichloromethane, its polarity facilitates dissolution. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pipettes

-

Oven

3.2. Procedure

-

Solvent Preparation: Add a known volume (e.g., 10 mL) of the selected organic solvent to a clean, dry glass vial.

-

Temperature Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) under constant agitation. This ensures that the solvent becomes fully saturated with the solute.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.

-

Sample Collection: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Weigh a clean, dry, pre-weighed evaporating dish on the analytical balance.

-

Dispense the collected supernatant into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of dish)] / (Volume of supernatant collected) * 100

3.3. Data Reporting

The solubility should be reported in grams of solute per 100 mL of solvent at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility along with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Material Safety Data Sheet for (Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (Tetrahydrofuran-3-yl)methanol (CAS Number: 15833-61-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. Given the limited availability of detailed toxicological data for this specific molecule, information from structurally related compounds, such as Tetrahydrofuran (THF), and general principles for handling flammable liquid alcohols are included for a more complete safety profile. Any such extrapolations are clearly indicated.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 15833-61-1 | [1][3] |

| Molecular Formula | C5H10O2 | [1][3] |

| Molecular Weight | 102.13 g/mol | [1][3] |

| Boiling Point | 76-77 °C @ 4 mm Hg | [1][2] |

| Density | 1.061 g/mL at 25 °C | [1][2] |

| Flash Point | 98 °C (208 °F) | [1] |

| Refractive Index | n20/D 1.456 | [1][2] |

| pKa | 14.81 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to light yellow clear/viscous liquid | [1][2] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place. | [1][2] |

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant.[1] The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

| Hazard Classification | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Note: This classification is based on limited data. For a comprehensive understanding of potential hazards, it is advisable to consult multiple sources and consider the properties of analogous compounds.

Experimental Protocols for Hazard Assessment

Skin Irritation Testing (Based on OECD Guideline 439)

The potential for a chemical to cause skin irritation is often assessed using in vitro methods with reconstructed human epidermis (RhE) models.[4][5] This approach avoids the use of live animals.[6][7]

Methodology Outline:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure: A small amount of the test substance, this compound, is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a recovery period (e.g., 42 hours).[4]

-

Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then quantified spectrophotometrically.[4]

-

Classification: A reduction in cell viability below a certain threshold (typically ≤ 50%) compared to a negative control indicates that the substance is an irritant.[4]

Eye Irritation Testing (Based on OECD Guideline 405)

Historically, eye irritation potential was determined using in vivo tests on animals.[8] However, a tiered testing strategy is now recommended, prioritizing in vitro and ex vivo methods to reduce animal testing.[9][10][11]

Methodology Outline (Tiered Approach):

-

Weight-of-the-Evidence Analysis: Existing data on the chemical and its structural analogs are reviewed.[8][12]

-

In Vitro/Ex Vivo Testing: A validated in vitro or ex vivo test, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test, is performed.

-

In Vivo Confirmation (if necessary): If the results from in vitro/ex vivo tests are inconclusive, a limited in vivo test using a single animal may be considered as a final step.[10][13] The test substance is applied to one eye, and the animal is observed for signs of irritation over a period of up to 21 days.[10][11]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound. The following workflow outlines the key steps for safe handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

| Body Part | Protection | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | To prevent skin contact and irritation.[14] |

| Eyes/Face | Safety goggles and/or face shield | To protect against splashes and eye irritation.[14] |

| Body | Laboratory coat | To protect skin and clothing from contamination.[14] |

| Respiratory | Use in a well-ventilated area or fume hood. An air-purifying respirator with organic vapor cartridges may be necessary for large quantities or poor ventilation. | To prevent inhalation of vapors and respiratory irritation.[14] |

Emergency Procedures

In the event of an emergency, a clear and decisive response is essential. The following decision tree provides a guide for responding to spills and exposures.

First Aid Measures

The following first aid measures are recommended in case of exposure to this compound.

| Exposure Route | First Aid Procedure |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[14] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

This compound has a flash point of 98 °C, making it a combustible liquid.[1]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[15]

-

Unsuitable Extinguishing Media: A solid stream of water may be ineffective.[15]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce carbon monoxide and carbon dioxide.[15]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Control Ignition Sources: Eliminate all nearby flames and spark-producing equipment.[16]

-

Ventilate the Area: Ensure adequate ventilation to disperse vapors.

-

Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[17]

-

Clean Up: Carefully collect the absorbed material into a sealed container for disposal.[17][18]

-

Decontaminate: Clean the spill area with soap and water.[18]

-

Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[18]

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for this compound are limited. The available information primarily indicates its irritant properties. For a more thorough risk assessment, it is recommended to consider data from structurally similar compounds, such as Tetrahydrofuran (THF), while acknowledging the potential for differences in their biological activity.

Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste. All waste must be collected in a properly labeled, sealed, and compatible container.[14] Follow all local, state, and federal regulations for the disposal of chemical waste.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed and to consult original Safety Data Sheets from the supplier for the most current and detailed information.

References

- 1. lookchem.com [lookchem.com]

- 2. TETRAHYDRO-3-FURANMETHANOL | 15833-61-1 [chemicalbook.com]

- 3. Synthonix, Inc > 15833-61-1 | this compound [synthonix.com]

- 4. x-cellr8.com [x-cellr8.com]

- 5. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. uniube.br [uniube.br]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. benchchem.com [benchchem.com]

- 15. carlroth.com [carlroth.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Commercial Sourcing and Synthetic Routes for Enantiopure (Tetrahydrofuran-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for the enantiomers of (Tetrahydrofuran-3-yl)methanol, a key building block in pharmaceutical and chemical research. This document details commercially available sources, their reported purity and enantiomeric excess, and provides in-depth experimental protocols for the synthesis and analysis of these chiral compounds.

Commercial Supplier Overview

A critical aspect for researchers is the reliable sourcing of starting materials. Both enantiomers of this compound are available from a range of chemical suppliers. The following tables summarize the product offerings from several key vendors. It is important to note that while typical purities are listed, lot-to-lot variability can occur. Researchers are advised to obtain lot-specific Certificates of Analysis (CoA) for detailed and accurate information.

Table 1: Commercial Suppliers of (S)-(+)-(Tetrahydrofuran-3-yl)methanol

| Supplier | Product Number | Purity (Typical) | Enantiomeric Excess (ee%) (Typical) | Notes |

| Sigma-Aldrich | 652454 | ≥98% | ≥98% | --- |

| TCI America | T3333 | >98.0% (GC) | Not specified | --- |

| Oakwood Chemical | 044837 | 98%+ | Not specified | --- |

| Alfa Aesar | H53381 | 98% | ≥98% | --- |

| Combi-Blocks | QC-7741 | ≥98% | ≥98% | --- |

Table 2: Commercial Suppliers of (R)-(-)-(Tetrahydrofuran-3-yl)methanol

| Supplier | Product Number | Purity (Typical) | Enantiomeric Excess (ee%) (Typical) | Notes |

| Sigma-Aldrich | 652462 | ≥98% | ≥98% | --- |

| TCI America | T3334 | >98.0% (GC) | Not specified | --- |

| Oakwood Chemical | 044838 | 98%+ | Not specified | --- |

| Alfa Aesar | H53382 | 98% | ≥98% | --- |

| Combi-Blocks | QR-7741 | ≥98% | ≥98% | --- |

Synthetic Pathways and Experimental Protocols

The enantioselective synthesis of this compound often starts from readily available chiral precursors. A common and well-documented approach for the (S)-enantiomer utilizes L-malic acid as the starting material. The corresponding synthesis of the (R)-enantiomer can be achieved using D-malic acid.

Synthesis of (S)-(+)-(Tetrahydrofuran-3-yl)methanol from L-Malic Acid

This synthetic route involves the esterification of L-malic acid, followed by reduction and subsequent cyclization.

Synthesis and discovery of novel (Tetrahydrofuran-3-yl)methanol derivatives

An In-Depth Technical Guide to the Synthesis and Discovery of Novel (Tetrahydrofuran-3-yl)methanol Derivatives

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif found in a wide array of biologically active molecules and natural products, including lignans and polyether ionophores.[1][2] This five-membered cyclic ether plays a significant role in drug discovery, with the U.S. Food and Drug Administration (FDA) having approved 13 drugs containing this nucleus for various clinical applications.[3][4][5] The this compound scaffold, in particular, serves as a versatile building block for creating derivatives with diverse pharmacological activities, ranging from anticancer to antiviral properties.[2][6] Its unique stereochemical and conformational properties allow it to engage in specific interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the synthesis and discovery of novel derivatives based on the this compound core. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, summaries of quantitative data, and visualizations of key synthetic and biological pathways.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through various routes, often involving the construction of the substituted THF ring as a key step. Common strategies include intramolecular cyclization of diols, redox-relay Heck reactions, and stereoselective reductions of precursor molecules.[7][8][9]

A prevalent method for producing the chiral intermediate S-(+)-3-hydroxytetrahydrofuran involves the reduction of L-malic acid derivatives.[9] One patented method describes the conversion of L-malic acid to L-dimethyl malate, followed by reduction using a LiCl/borohydride system to yield 1,2,4-butanetriol.[9] Subsequent acid-catalyzed cyclization at high temperatures produces the desired S-(3)-hydroxytetrahydrofuran.[9] Another approach involves the direct reduction of lactone carboxylic acids, which has been shown to produce target tetrahydrofuran derivatives in yields ranging from 64% to 75%.[7]

Table 1: Summary of Selected Synthetic Yields

| Starting Material | Product | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Lactone Carboxylic Acids | Tetrahydrofuran Derivatives | Direct reduction with BH₃·Me₂S | 64 - 75 | [7] |

| L-Malic Acid | L-Dimethyl Malate | Thionyl chloride, Methanol | 93 | [9] |

| (+/-)-Tetrahydrofuran-3-methanol | Tetrahydrofuran-3-methyl camphor sulphonate | D-(+)-10-camphor sulfonyl chloride | 89 | [10] |

| Tetrahydrofuran-3-methyl camphor sulphonate | Crystalline single configuration product | Crystallization | 69 |[10] |

Experimental Protocol 1: Synthesis of S-(3)-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is adapted from the method described in patent CN1887880A.[9]

-

Esterification: At a temperature of -15°C to 0°C, mix methanol and thionyl chloride. Slowly add solid L-malic acid. Allow the mixture to warm to room temperature until the solid dissolves completely. Heat the solution to reflux to drive the reaction to completion.

-

Work-up: After cooling, add an alkaline solution (e.g., 20% sodium carbonate) to adjust the pH to 7-8. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-dimethyl malate as a light yellow liquid.

-

Reduction: Dissolve the L-dimethyl malate in a lower alcohol (e.g., methanol). Add lithium chloride (LiCl) and a borohydride reducing agent (e.g., potassium borohydride). Heat the mixture to reflux.

-

Isolation of Diol: After the reaction is complete, filter the mixture to remove solids. Add acid to the filtrate to precipitate inorganic byproducts. After a second filtration, concentrate the solution to obtain 1,2,4-butanetriol.

-

Cyclization: Heat the 1,2,4-butanetriol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The intramolecular dehydration and cyclization at high temperature will yield S-(3)-hydroxytetrahydrofuran.

-

Purification: The final product can be purified by distillation under reduced pressure.

Discovery of Novel Derivatives and Biological Applications

The this compound scaffold is a key component in several classes of therapeutic agents, most notably HIV protease inhibitors.[6] The tetrahydrofuran ring often serves as a P2 ligand, where its oxygen atom can form crucial hydrogen-bonding interactions within the enzyme's active site.[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the THF core and its substituents can dramatically impact potency and selectivity.[3][6]

For example, the HIV protease inhibitor Amprenavir incorporates a (3S)-tetrahydrofuranyl urethane moiety.[6] Further development led to compounds like Darunavir, which also features a critical cyclic ether. In one study, a derivative incorporating a bis-THF urethane exhibited picomolar enzymatic inhibitory activity (Ki = 5.2 pM) and low nanomolar antiviral activity (IC50 = 9 nM).[6]

Derivatives have also been investigated as anticancer agents. Analogs of Manassantin A, a natural product with a lignan core containing THF rings, were synthesized to evaluate their role in inhibiting Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.[11] Additionally, hydroxylated metabolites of the anticancer drug Ftorafur, which contain a THF ring, were synthesized and tested against HeLa cells, showing inhibitory effects comparable to the parent drug.[12]

// Nodes Hypoxia [label="Hypoxia\n(Low Oxygen)", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α\n(alpha subunit)", fillcolor="#FFFFFF", fontcolor="#202124"]; HIF1b [label="HIF-1β\n(beta subunit)", fillcolor="#FFFFFF", fontcolor="#202124"]; HIF1_complex [label="HIF-1 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Hypoxia Response Element\n(HRE in DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#FFFFFF", fontcolor="#202124"]; Proteins [label="Proteins for:\n- Angiogenesis\n- Glycolysis\n- Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="THF-Derivative\n(e.g., Manassantin A Analogue)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hypoxia -> HIF1a [label="Stabilizes"]; HIF1a -> HIF1_complex [label="Dimerizes with"]; HIF1b -> HIF1_complex; HIF1_complex -> DNA [label="Binds to"]; DNA -> Transcription [label="Initiates"]; Transcription -> Proteins; Inhibitor -> HIF1_complex [label="Inhibits Activity", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee];

// Invisible node for caption caption [label="Simplified HIF-1 signaling pathway inhibited by THF derivatives.", shape=plaintext, fontsize=12]; }

Table 2: Biological Activity of Selected Tetrahydrofuran Derivatives

| Compound Class | Target | Compound Example | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | Ki | 5.2 pM | [6] |

| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | IC₅₀ | 9 nM | [6] |

| HIV Protease Inhibitor | HIV-1 Protease | d-cysteine derivative (60) | IC₅₀ | 0.18 nM | [6] |

| Ftorafur Metabolite | HeLa Cells | trans-3'-OH-Ftorafur | ID₅₀ | 200 µg/kg | [12] |

| Ftorafur Metabolite | HeLa Cells | cis-4'-OH-Ftorafur | ID₅₀ | 200 µg/kg |[12] |

Experimental Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for derivatization, often used in drug discovery to link molecular fragments, as described for the synthesis of novel saccharin derivatives which can be applied to THF-based scaffolds.[13]

-

Preparation: In a suitable vessel, prepare a mixture of the azide-functionalized this compound derivative (1.0 eq) and the desired alkyne (1.0 eq) in a 1:1 mixture of t-butyl alcohol and water.

-

Catalyst Addition: To the vigorously stirred mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.4 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq).

-

Reaction: Stir the resulting suspension at the required temperature (typically room temperature to moderate heat) for the time necessary for the reaction to complete, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate the desired triazole-linked derivative.

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic routes to this core and its derivatives are well-established, allowing for the generation of diverse chemical libraries. As demonstrated in HIV and cancer research, derivatives of this molecule can exhibit potent and specific biological activities.[6][11] Future research will likely focus on leveraging advanced synthetic methodologies to explore new chemical space and on applying these derivatives to a broader range of biological targets, continuing the legacy of the tetrahydrofuran motif as a cornerstone of drug discovery.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofuran synthesis [organic-chemistry.org]

- 9. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 10. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of (R)- and (S)-(Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-(Tetrahydrofuran-3-yl)methanol are chiral building blocks of significant interest in the pharmaceutical industry. Their stereochemically defined structures are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic activity while others may be inactive or even cause adverse effects. This technical guide provides a comprehensive overview of the chiral properties, synthesis, and applications of these enantiomers, with a focus on their role in drug development.

Physicochemical and Chiral Properties

The distinct three-dimensional arrangement of atoms in (R)- and (S)-(Tetrahydrofuran-3-yl)methanol gives rise to their unique chiral properties, most notably their interaction with plane-polarized light. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.

| Property | (R)-(Tetrahydrofuran-3-yl)methanol | (S)-(Tetrahydrofuran-3-yl)methanol | Racemic (Tetrahydrofuran-3-yl)methanol |

| CAS Number | 124506-31-6 | 124391-75-9 | 15833-61-1 |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to light yellow liquid | Colorless to light yellow clear liquid |

| Boiling Point | 76-77 °C at 4 mmHg | 198.6±0.0 °C at 760 mmHg[1] | 76-77 °C at 4 mmHg |

| Density | Not available | Not available | 1.061 g/cm³ |

| Refractive Index (n_D) | Not available | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | 0° |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-(Tetrahydrofuran-3-yl)methanol can be achieved through two primary strategies: asymmetric synthesis from prochiral starting materials or chiral resolution of a racemic mixture.

Asymmetric Synthesis

One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors. For instance, the synthesis of (S)-3-hydroxytetrahydrofuran has been achieved from L-malic acid through an esterification-reduction-cyclodehydration sequence.[3] This intermediate can then be further functionalized to yield the desired (S)-(Tetrahydrofuran-3-yl)methanol.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound. This can be accomplished by derivatizing the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the individual enantiomers. A patented method describes the synthesis of S-(+)-tetrahydrofuran-3-methanol by reacting racemic this compound with D-(+)-10-camphorsulfonyl chloride to form diastereomeric esters, which are then separated.

Experimental Protocols

General Procedure for Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of this compound can be determined by chiral HPLC. While a specific method for this compound is not detailed in the provided search results, a general approach using a polysaccharide-based chiral stationary phase is outlined below.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Materials:

-

(R/S)-(Tetrahydrofuran-3-yl)methanol sample

-

HPLC-grade hexane

-

HPLC-grade isopropanol or ethanol

-

Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) hexane:isopropanol. The composition can be adjusted to optimize the separation.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H or similar polysaccharide-based column.

-

Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound absorbs (typically in the low UV range for saturated compounds, e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development

The primary application of (R)- and (S)-(Tetrahydrofuran-3-yl)methanol is as chiral synthons in the preparation of complex drug molecules. The specific stereochemistry of these building blocks is essential for the biological activity of the final API.

Role in Afatinib Synthesis

(S)-(Tetrahydrofuran-3-yl)methanol is a key intermediate in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[4] Afatinib is used for the treatment of non-small cell lung cancer.[4][5] The (S)-tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline core of Afatinib plays a crucial role in its binding to the EGFR kinase domain.[5][6]

The diagram above illustrates a key step in the synthesis of Afatinib, where the chiral (S)-tetrahydrofuran moiety is introduced via an etherification reaction. This highlights the direct incorporation of the chiral building block to form a crucial intermediate.

Signaling Pathway Inhibition by Afatinib

Afatinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and HER2. In many cancer cells, these receptors are overexpressed or mutated, leading to uncontrolled cell growth and proliferation. Afatinib binds to the kinase domain of these receptors, blocking the downstream signaling cascades.

This diagram shows how Afatinib intervenes in the cell signaling process. By blocking the EGFR/HER2 receptors, it prevents the activation of downstream pathways like PI3K/Akt and RAS/MAPK, which are critical for cell proliferation and survival, ultimately leading to a reduction in tumor growth.

Conclusion

(R)- and (S)-(Tetrahydrofuran-3-yl)methanol are indispensable chiral building blocks in modern drug discovery and development. Their stereospecific synthesis and incorporation into complex molecules like Afatinib are critical for achieving the desired pharmacological activity. A thorough understanding of their chiral properties and synthetic routes is essential for chemists and researchers working on the development of new and improved therapeutics. Further research to fully characterize the physicochemical properties of the individual enantiomers, including their specific optical rotations, would be of great value to the scientific community.

References

- 1. (S)-(Tetrahydrofuran-3-yl)methanol [myskinrecipes.com]

- 2. (S)-(+)-3-Hydroxytetrahydrofuran 99 86087-23-2 [sigmaaldrich.com]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (Tetrahydrofuran-3-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (Tetrahydrofuran-3-yl)methanol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below focus on two robust and widely applicable strategies: synthesis from a chiral pool starting material and kinetic resolution of a racemic mixture.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the two primary methods detailed in this document, allowing for a direct comparison of their efficiency and applicability.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | No. of Steps | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Advantages/Disadvantages |

| Chiral Pool Synthesis | L-Malic Acid | Thionyl chloride, Sodium borohydride, p-Toluenesulfonic acid | 3 | ~30-40% | >99% | Advantages: High enantiopurity, readily available starting material.[1][2] Disadvantages: Multi-step process, use of hazardous reagents. |

| Kinetic Resolution | (±)-(Tetrahydrofuran-3-yl)methanol | D-(+)-10-Camphorsulfonic acid, Thionyl chloride, Triethylamine | 4 | Up to 46% (for the desired enantiomer) | >98% | Advantages: High enantioselectivity. Disadvantages: Theoretical maximum yield is 50%, requires separation of diastereomers.[3] |

Method 1: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol from L-Malic Acid (Chiral Pool Approach)

This method utilizes the readily available and inexpensive chiral starting material, L-malic acid, to produce the target molecule with high enantiopurity. The synthesis involves three main steps: esterification, reduction, and cyclization.

Experimental Protocol

Materials and Equipment:

-

L-Malic acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

p-Toluenesulfonic acid (p-TSA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, distillation apparatus.

Procedure:

Step 1: Esterification to Dimethyl L-malate [2][4]

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve L-malic acid (e.g., 100 g) in methanol (e.g., 300 mL).[2]

-

Cool the mixture to -10°C to 0°C using an ice-salt bath.

-

Slowly add thionyl chloride (e.g., 120 mL) dropwise while maintaining the temperature below 0°C.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.[2]

-

Heat the reaction mixture to reflux (60-70°C) for 1 hour.[2]

-

Cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH reaches 7-8 to neutralize any remaining acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.[2]

Step 2: Reduction to (S)-1,2,4-Butanetriol [4][5]

-

Dissolve the dimethyl L-malate (e.g., 32.4 g) in methanol (e.g., 100 mL) in a round-bottom flask.[4]

-

Add lithium chloride (e.g., 17 g) and potassium borohydride (e.g., 8.48 g) to the solution and heat to reflux.[4]

-

Add additional portions of potassium borohydride (e.g., 4.24 g) every 20 minutes for a total of 5 additions.[4]

-

Continue refluxing for 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture and filter to remove the solid precipitate.

-

Acidify the filtrate with sulfuric acid to a pH of 3 to precipitate inorganic salts, then filter again.[4]

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-(Tetrahydrofuran-3-yl)methanol [5]

-

To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2 g).[5]

-

Heat the mixture to 180°C.[5]

-

Perform fractional distillation under reduced pressure to collect the product, (S)-(tetrahydrofuran-3-yl)methanol, as a yellow oily liquid.[5]

Analysis of Enantiomeric Purity: The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For analysis, the hydroxyl group can be derivatized with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters that can be separated on a standard achiral column. Alternatively, direct analysis on a chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) can be employed.[6][7]

Troubleshooting:

| Problem | Possible Cause | Solution |

| Low yield in esterification | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |

| Incomplete reduction | Insufficient reducing agent or deactivation. | Use freshly opened sodium borohydride. Ensure the reaction goes to completion by TLC monitoring before workup. |

| Low yield in cyclization | Incomplete cyclization or side reactions. | Ensure the temperature is maintained. Use a freshly opened catalyst. |

| Low enantiomeric purity | Racemization during any of the steps. | Maintain low temperatures during esterification and workup. Avoid harsh acidic or basic conditions for prolonged periods. |

Method 2: Enantioselective Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol via Kinetic Resolution

This method involves the resolution of racemic this compound using a chiral resolving agent, D-(+)-10-camphorsulfonic acid. The process relies on the formation of diastereomeric esters, which can be separated by crystallization, followed by hydrolysis to yield the desired enantiomer.

Experimental Protocol

Materials and Equipment:

-

(±)-(Tetrahydrofuran-3-yl)methanol

-

D-(+)-10-Camphorsulfonic acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine

-

1,4-Dioxane

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, filtration apparatus.

Procedure:

Step 1: Preparation of D-(+)-10-Camphorsulfonyl Chloride [3]

-

In a round-bottom flask, combine D-(+)-10-camphorsulfonic acid (e.g., 2.55 g) and thionyl chloride (e.g., 1.84 g) in 1,4-dioxane (e.g., 40 mL).[3]

-

Heat the mixture to reflux for 2 hours to obtain D-(+)-10-camphorsulfonyl chloride.[3]

Step 2: Formation of Diastereomeric Esters [3]

-